25I-NBOMe
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOLNAKPBFDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238808 | |
| Record name | 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919797-19-6 | |
| Record name | 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919797-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2C-I-NBOMe | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25I-NBOME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547KGL06IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Characterization in Research
Established Synthetic Pathways for 25I-NBOMe
The primary synthetic route for this compound involves a reductive alkylation procedure, building upon precursor compounds.
Reductive Alkylation Procedures from Precursor Compounds
This compound is typically synthesized through a reductive alkylation reaction utilizing 2,5-dimethoxy-4-iodophenethylamine (2C-I) as the primary amine starting material and 2-methoxybenzaldehyde (B41997) wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comeasychem.org. This synthesis was initially published in 2003 nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.com.
The reductive alkylation can proceed via a two-step or direct reaction method:
Two-step procedure : In this method, 2C-I is first reacted with 2-methoxybenzaldehyde to form an imine intermediate. This imine is then subsequently reduced to the desired secondary amine, this compound, using a reducing agent such as sodium borohydride (B1222165) (NaBH4) wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com.
Direct reaction : An alternative involves a direct reaction using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent wikipedia.org.
The incorporation of the N-(2-methoxybenzyl) group in this compound has been shown to significantly enhance its binding affinity and potency at the 5-HT2A receptor when compared to its precursor, 2C-I wikipedia.orgeasychem.org.
Optimization Strategies for Synthetic Yield and Purity in Research Contexts
While specific detailed information on optimization strategies for this compound synthesis for research purposes is not extensively documented in publicly available literature, general principles applicable to reductive alkylation procedures are relevant. Reductive alkylation reactions can be susceptible to various side reactions, including the formation of dialkylated by-products, which can impact the purity of the final product wikipedia.orgthegoodscentscompany.com.
For analogous NBOMe compounds, research has indicated that synthetic yields can vary. For instance, the synthesis of this compound has been reported to achieve yields of 60-65%, potentially influenced by steric effects fishersci.se. In research settings, optimizing synthetic yields and purity often involves careful control of stoichiometry, reaction conditions, and the use of inert atmospheres to minimize side reactions fishersci.se. Analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for validating purity and identifying impurities in synthetic products fishersci.se. While detailed route-specific by-product information for this compound synthesis is not widely available, these general analytical approaches are employed to ensure the quality of synthesized compounds for research wikipedia.orgthegoodscentscompany.com.
Isomeric Considerations in Synthetic Production for Research
This compound is characterized by a 2,4,5-trisubstitution pattern on its phenethylamine (B48288) nucleus wikipedia.orgwikipedia.org. The structural complexity of NBOMe compounds allows for the existence of various positional isomers, particularly concerning the methoxy (B1213986) group on the N-benzyl moiety wikipedia.orgwikipedia.org.
Specifically, the methoxy group on the benzyl (B1604629) ring of this compound is typically located at the 2-position (ortho-methoxybenzyl) wikipedia.org. However, positional isomers can arise if this methoxy group is located at the 3-position (meta) or 4-position (para), leading to compounds such as 25I-NB3OMe and 25I-NB4OMe wikipedia.orgfishersci.ca. For example, 25I-NB4OMe differs from this compound by having the methoxy group at the four-position on the benzene (B151609) ring instead of the two-position .
In research and forensic contexts, the differentiation of these regioisomers is critical. While electron ionization mass spectra of these regioisomeric compounds are often very similar, primarily indicating the presence of the halogen but lacking specific ions to pinpoint the methoxy group's position on the benzyl aromatic ring, subtle differences in relative ion intensities can aid in their differentiation nih.govfishersci.ca. Gas chromatography coupled with vapor phase infrared spectroscopy has proven effective in distinguishing these isomers fishersci.ca. Research efforts have involved the synthesis of complete sets of regioisomeric reference compounds to establish and validate structure-retention and structure-fragmentation relationships for analytical purposes fishersci.ca.
Radiosynthesis for Neuroimaging Applications
The development of radiolabeled this compound has been instrumental in neuroimaging research, particularly for Positron Emission Tomography (PET).
Development and Validation of [11C]Cimbi-5 as a Radiotracer for Positron Emission Tomography (PET)
The carbon-11 (B1219553) labeled version of this compound, known as [11C]Cimbi-5, has been successfully synthesized and validated as a radiotracer for PET imaging, with significant development occurring in Copenhagen wikipedia.orgwikidata.org. [11C]Cimbi-5 holds distinction as the first 5-HT2A receptor full agonist PET radioligand, offering a more functional assessment of these receptors, particularly in their high-affinity states wikipedia.orgwikidata.orgamericanelements.comontosight.ai.
Key Research Findings and Validation Data for [11C]Cimbi-5:
In vitro Affinity and Agonism : In vitro assays have consistently demonstrated the nanomolar affinity of Cimbi-5 for the 5-HT2A receptor. Research has reported a Kᵢ value of 1.5 ± 0.7 nM for Cimbi-5 against [³H]MDL100907, aligning with a previously reported PDSP value of 2.2 nM against [³H]ketanserin wikidata.orgontosight.ai. Furthermore, functional studies confirm [11C]Cimbi-5 as a full agonist at the 5-HT2A receptor, eliciting 84.6% ± 1.9% of the 5-HT2A activation achieved by 10 µM 5-HT ontosight.ai.
Table 1: In Vitro Binding Affinity and Functional Agonism of Cimbi-5
| Parameter | Value | Reference |
| Kᵢ vs. [³H]MDL100907 (nM) | 1.5 ± 0.7 | wikidata.orgontosight.ai |
| Kᵢ vs. [³H]ketanserin (nM) | 2.2 | wikidata.orgontosight.ai |
| EC₅₀ for phosphoinositide hydrolysis (nM) | 1.02 ± 0.17 | ontosight.ai |
| % 5-HT2A activation (relative to 10 µM 5-HT) | 84.6 ± 1.9 | ontosight.ai |
Ex vivo and In vivo Selectivity : Ex vivo studies in rats using [11C]Cimbi-5 showed a specific binding ratio of 0.77 ± 0.07 in the frontal cortex, which was significantly reduced to cerebellar levels following ketanserin (B1673593) treatment, confirming selective binding to 5-HT2A receptors in the rat brain wikidata.org. PET studies conducted in pigs further supported these findings, demonstrating a binding pattern consistent with the known distribution of 5-HT2A receptors in the brain. The cortical binding potential was measured at 0.46 ± 0.12, and this binding was also reduced to cerebellar levels by ketanserin treatment, indicating selective in vivo binding to 5-HT2A receptors wikidata.org.
Radiosynthesis and Brain Distribution : The radiosynthesis of [11C]Cimbi-5 typically involves purification via high-performance liquid chromatography (HPLC) wikidata.org. Production yields generally range from 1.5 to 2.5 GBq of [11C]Cimbi-5, with a radiochemical purity exceeding 97% and specific radioactivity between 64 and 355 GBq/mmol wikidata.org. Studies in non-human primates (monkeys and baboons) have confirmed that [11C]Cimbi-5 effectively penetrates the blood-brain barrier (BBB) and accumulates preferentially in brain regions rich in 5-HT2A receptors, with cortical areas exhibiting the highest retention americanelements.com.
Table 2: Radiosynthesis and PET Imaging Parameters for [11C]Cimbi-5
| Parameter | Value | Reference |
| Radiochemical Purity | >97% | wikidata.org |
| Specific Radioactivity (GBq/mmol) | 64–355 | wikidata.org |
| Cortical Binding Potential (BPND, in pigs) | 0.46 ± 0.12 | wikidata.org |
| Specific Binding Ratio (frontal cortex, ex vivo rat) | 0.77 ± 0.07 | wikidata.org |
| Target-to-background ratio (cortical regions, baboons) | ~1.5 (at 120 min) | americanelements.com |
The successful development and validation of [11C]Cimbi-5 have provided a valuable tool for investigating the 5-HT2A receptor system in living subjects, paving the way for further research into neurological and psychiatric conditions where these receptors are implicated wikidata.orgamericanelements.com. Subsequent research has also explored modifications to the chemical structure to optimize the target-to-background binding ratio, leading to the development of other 11C-phenethylamine tracers like [11C]Cimbi-36, which has shown improved characteristics .
Pharmacological Characterization and Receptor Ligand Interactions
Serotonin (B10506) Receptor Agonism
25I-NBOMe is a highly potent agonist at serotonin receptors, with a pronounced selectivity for the 5-HT2A subtype.
The potent psychedelic effects of this compound are largely attributed to its robust interaction with the 5-HT2A receptor. wikipedia.org
In vitro binding studies consistently demonstrate that this compound possesses exceptionally high binding affinity for the human 5-HT2A receptor. Reported dissociation constant (Ki) values for this compound at the 5-HT2A receptor range from as low as 0.044 nM to 0.6 nM. wikipedia.org This affinity is significantly higher than that of its structural precursor, 2C-I, with studies indicating a 16-fold wikipedia.org, 17-fold ljmu.ac.uk, or even 32-fold researchgate.net increase in affinity. The presence of the N-(2-methoxybenzyl) group in the this compound structure is critical for this enhanced binding affinity at the 5-HT2A receptor. ljmu.ac.ukdrugsandalcohol.ie
Table 1: this compound Binding Affinity (Ki) at Human 5-HT2A Receptors
| Receptor Subtype | Ki (nM) Range | Fold Increase vs. 2C-I | Reference |
| 5-HT2A | 0.044 - 0.6 | 16-32 | wikipedia.orgljmu.ac.ukresearchgate.net |
This compound functions as a highly potent full agonist at the human 5-HT2A receptor in various functional assays. wikipedia.orgdrugsandalcohol.ienih.govnih.gov Its half-maximal effective concentration (EC50) values, indicative of functional potency, have been reported to range from 0.76 nM to 240 nM. wikipedia.org In phosphatidylinositide (PI) turnover assays, the addition of the N-(2-methoxybenzyl) group to the 2C-I structure resulted in an approximate 5.7-fold increase in potency for this compound. ljmu.ac.uk While some studies using calcium mobilization assays confirm this compound as a full agonist nih.govacs.org, other findings suggest that NBOMe compounds, including this compound, might exhibit lower potency in 5-HT2A functional assays compared to their 2C counterparts, despite their superior binding affinity. For example, this compound was found to be 8-fold less potent than 2C-I in a 5-HT2A-mediated calcium mobilization assay. researchgate.net The efficacy of this compound at the 5-HT2A receptor typically ranges from 85.9% to 95.1% of the maximal stimulation observed with serotonin. nih.gov
Table 2: this compound Functional Potency (EC50) at Human 5-HT2A Receptors
| Receptor Subtype | Functional Assay | EC50 (nM) Range | Efficacy (relative to 5-HT) | Reference |
| 5-HT2A | PI Turnover | - | - | ljmu.ac.uk |
| 5-HT2A | Calcium Mobilization | 0.76 - 240 | Full Agonist (85.9-95.1%) | wikipedia.orgnih.govnih.govacs.org |
Beyond its primary action at 5-HT2A receptors, this compound also interacts with other serotonin receptor subtypes, albeit with varying affinities and efficacies.
5-HT1A Receptors : this compound exhibits considerably lower affinity for the 5-HT1A receptor compared to its affinity for 5-HT2A, with reported Ki values around 1800 nM (1.8 μM). nih.govd-nb.infonih.gov The N-2-methoxybenzyl substitution, characteristic of NBOMe compounds, has been shown to reduce binding to 5-HT1A receptors, thereby contributing to a high selectivity for 5-HT2A over 5-HT1A receptors. nih.govnih.govresearchgate.net Functionally, this compound acts as a very low potency and low efficacy agonist at the 5-HT1A receptor. nih.gov
5-HT2B Receptors : this compound interacts with 5-HT2B receptors, with Ki values reported to range from 1.91 nM to 130 nM, and EC50 values from 111 nM to 130 nM. wikipedia.org While the N-2-methoxybenzyl modification can enhance 5-HT2B activation potency, it may simultaneously reduce receptor activation efficacy. nih.gov Generally, NBOMe compounds demonstrate markedly lower affinity, potency, and efficacy at the 5-HT2B receptor when compared to their interactions at 5-HT2A or 5-HT2C receptors. researchgate.net
5-HT2C Receptors : this compound displays high affinity for 5-HT2C receptors, with Ki values ranging from 1.03 nM to 4.6 nM, and EC50 values from 2.38 nM to 88.9 nM. wikipedia.org It is characterized as a full agonist at 5-HT2C receptors. nih.gov The N-2-methoxybenzyl substitution generally contributes to an increase in binding affinity at 5-HT2C receptors. nih.gov
Table 3: this compound Binding Affinity (Ki) and Functional Potency (EC50) at Other Serotonin Receptor Subtypes
| Receptor Subtype | Ki (nM) Range | EC50 (nM) Range | Efficacy | Reference |
| 5-HT1A | 1800 | - | Low | nih.govnih.govd-nb.infonih.gov |
| 5-HT2B | 1.91 - 130 | 111 - 130 | Reduced | wikipedia.orgnih.govresearchgate.net |
| 5-HT2C | 1.03 - 4.6 | 2.38 - 88.9 | Full | wikipedia.orgnih.gov |
High Affinity and Potency at 5-HT2A Receptors
In Vitro Binding Studies
Activity at Non-Serotonergic Receptors
In addition to its primary serotonergic activity, this compound also exhibits interactions with various non-serotonergic receptors, albeit typically with lower affinities.
This compound has demonstrated interactions with adrenergic receptors. Specifically, it exhibits affinity for α1A adrenergic receptors with a Ki of 370 nM and for α2A adrenergic receptors with a Ki of 320 nM. nih.govd-nb.info Broader analyses of NBOMe compounds indicate affinity for α1 adrenergic receptors generally in the range of 0.3-0.9 μM (300-900 nM). nih.gov This interaction with α1 receptors has been suggested to contribute to stimulant-like cardiovascular effects observed with these compounds. wikipedia.org
Table 4: this compound Binding Affinity (Ki) at Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| α1A | 370 | nih.govd-nb.info |
| α2A | 320 | nih.govd-nb.info |
Other Non-Serotonergic Receptors : this compound also shows micromolar affinity for several other receptors, including dopaminergic D1 (Ki = 6700 nM), D2 (Ki = 900 nM), and D3 (Ki = 2100 nM) receptors. nih.govd-nb.info However, its affinity for these dopaminergic receptors is generally considered low (most Ki > 1 μM) in comparison to its potent serotonergic activity. nih.gov While this compound has been observed to increase dopamine (B1211576) release in mouse striatal synaptosomes in vitro and in the nucleus accumbens in rodents in vivo, it is not classified as a monoamine reuptake inhibitor or releasing agent. wikipedia.org Furthermore, this compound interacts with histaminergic H1 receptors and monoamine transporters (norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT)), typically with micromolar affinities. nih.govmdpi.com
Table 5: this compound Binding Affinity (Ki) at Other Non-Serotonergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 6700 | nih.govd-nb.info |
| D2 | 900 | nih.govd-nb.info |
| D3 | 2100 | nih.govd-nb.info |
Dopamine Receptor Binding (e.g., D1, D2, D3)
This compound demonstrates interactions with dopaminergic receptors, exhibiting micromolar affinity for the D1, D2, and D3 subtypes wikipedia.orgguidetopharmacology.orgwikipedia.org. While generally considered not efficacious at these specific dopamine receptors, studies have provided quantitative binding data. For instance, dissociation constant (K_d) values for interaction with D1, D2, and D3 receptors have been reported to be greater than 500 nM nih.gov. More specific binding affinity (K_i) values indicate 6700 nM for D1, 900 nM for D2, and 2100 nM for D3 receptors wikipedia.org.
Despite its limited direct efficacy at dopamine receptors, this compound has been observed to influence dopamine levels. In in vitro studies, it increased dopamine release from mouse striatal synaptosomes, an effect comparable to that of methamphetamine. Furthermore, in vivo rodent studies have shown that this compound can increase dopamine levels in the nucleus accumbens guidetopharmacology.orgnih.gov. This observed increase in dopamine levels may be indirectly mediated through other mechanisms, such as trace amine-associated receptor 1 (TAAR1) activation wikidata.org.
Table 1: this compound Binding Affinities at Dopamine Receptors
| Receptor Subtype | Affinity (K_i / K_d) (nM) | Reference |
| D1 | >500 (K_d) / 6700 (K_i) | nih.govwikipedia.org |
| D2 | >500 (K_d) / 900 (K_i) | nih.govwikipedia.org |
| D3 | >500 (K_d) / 2100 (K_i) | nih.govwikipedia.org |
µ Opioid Receptor (MOR) Off-Target Activity at Elevated Concentrations
In vitro investigations have revealed that this compound exhibits off-target activity at the µ opioid receptor (MOR), demonstrating activation at elevated concentrations wikipedia.orgguidetopharmacology.orgwikipedia.orgprobes-drugs.orgfishersci.ca. This MOR activation has been shown to be reversible by the opioid antagonist naloxone, suggesting that this compound interacts with the same binding pocket as conventional opioids probes-drugs.orgfishersci.ca. Molecular docking studies have further supported the plausibility of multiple interactions between this compound and MOR, similar to those observed for established opioids fishersci.ca.
It is important to note that while multiple studies confirm MOR activation, one specific study using a calcium-sensitive apoaequorin cell system reported this compound as "opio-inactive," although its 2-desmethoxy metabolite did show significant µOR activation in the same assay wikipedia.org. However, other research utilizing different cell-based assays, including β-arrestin2 recruitment and G protein-based calcium release assays, consistently identified MOR activation by this compound and its analogs, particularly at higher concentrations probes-drugs.orgfishersci.ca.
Trace Amine-Associated Receptor 1 (TAAR1) Activity
This compound and other NBOMe compounds interact with trace amine-associated receptor 1 (TAAR1). Specifically, 25B-NBOMe, a related compound, functions as a low-potency weak partial agonist of rat and mouse TAAR1, though it is reported to be inactive at the human TAAR1 nih.gov. Generally, NBOMe drugs have been found to potently interact with rat TAAR1, with most K_i and EC50 values falling below 1 μM wikipedia.org. The N-2-methoxybenzyl substitution, characteristic of NBOMe compounds, has been observed to reduce binding to TAAR1 when compared to their 2C drug counterparts wikipedia.org. The activation of TAAR1 by some NBOMe drugs in rodents may play a role in modulating dopamine release and reuptake, contributing to observed increases in dopamine levels wikidata.org.
Monoamine Transporter Inhibition and Releasing Agent Activity
Serotonin Transporter (SERT) Interactions
This compound interacts with the serotonin transporter (SERT). It has been reported to have weak interactions with the serotonin uptake transporter, with K_d values exceeding 500 nM nih.gov. Other studies indicate that this compound displays micromolar affinity for SERT wikipedia.orgguidetopharmacology.orgwikipedia.orgmims.com, and some research has described these affinities as "appreciable" wikipedia.orgwikidata.orgwikipedia.org. While some sources explicitly state that this compound is inactive as a monoamine reuptake inhibitor and releasing agent nih.goviiab.me, other findings suggest that the inhibition of monoamine reuptake transporters might contribute to certain observed effects guidetopharmacology.orgwikipedia.org. This indicates that while binding to SERT occurs, its functional impact as a reuptake inhibitor or releasing agent at physiologically relevant concentrations may be limited or requires further elucidation.
Norepinephrine (B1679862) Transporter (NET) Interactions
Similar to its interactions with SERT, this compound also engages with the norepinephrine transporter (NET). It exhibits micromolar affinity for NET wikipedia.orgguidetopharmacology.orgwikipedia.orgmims.com. Specific binding (K_i) values for NET have been reported ranging from 1,300 to 4,574 nM, with half-maximal inhibitory concentration (IC50) values ranging from 10,000 to 11,000 nM nih.gov. Consistent with the observations for SERT, some research indicates that this compound is inactive as a monoamine reuptake inhibitor and releasing agent nih.goviiab.me, despite its binding affinity.
Table 2: this compound Interactions with Monoamine Transporters
| Transporter Subtype | Affinity (K_i / K_d) (nM) | IC50 (nM) | Functional Activity Notes | Reference |
| SERT | >500 (K_d) / Micromolar | N/A | Inactive as reuptake inhibitor/releasing agent; micromolar affinity observed wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govmims.comwikipedia.orgwikidata.orgwikipedia.orgiiab.me | wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govmims.comwikipedia.orgwikidata.orgwikipedia.orgiiab.me |
| NET | 1300–4574 (K_i) / Micromolar | 10000–11000 | Inactive as reuptake inhibitor/releasing agent; micromolar affinity observed wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govmims.comiiab.me | wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govmims.comiiab.me |
Dopamine Transporter (DAT) Interactions
The chemical compound this compound exhibits interactions with the dopamine transporter (DAT), although its affinity for this transporter is generally considered low. Studies have reported micromolar affinity for this compound at monoamine transporters, including DAT mdpi.comresearchgate.netresearchgate.net. Specifically, reported Kᵢ values for this compound at the dopamine transporter range from 5,031 to 5,400 nM (equivalent to 5.031–5.4 µM) wikipedia.org, with another study indicating a Kᵢ of 7.2 µM researchgate.net. Furthermore, Kᴅ values for its interaction with the dopamine uptake transporter have been reported to be greater than 500 nM wikipedia.org.
Despite its low affinity for the DAT, this compound is described as inactive as a monoamine reuptake inhibitor and releasing agent wikipedia.org. However, research indicates that this compound can influence dopamine levels and release. In vitro studies have shown that this compound increases dopamine release from mouse striatal synaptosomes, a phenomenon observed similarly with methamphetamine wikipedia.org. Correspondingly, in vivo studies in rodents have demonstrated that this compound leads to an increase in dopamine levels within the nucleus accumbens mdpi.comresearchgate.netwikipedia.orgnih.gov.
Repeated administration of this compound has been observed to induce tolerance, leading to a reduced response of dopamine neurons to a challenge dose in the frontal cortex nih.gov.
The following table summarizes key affinity data for this compound at the dopamine transporter:
| Compound | Target | Kᵢ (nM) | Kᴅ (nM) | Source Organism |
| This compound | Dopamine Transporter (DAT) | 7,200 researchgate.net | >500 wikipedia.org | Human wikipedia.org |
| This compound | Dopamine Transporter (DAT) | 5,031–5,400 wikipedia.org | - | Human wikipedia.org |
Neurobiological Effects and Neurotransmitter Systems Modulation in Preclinical Models
Synaptic Plasticity Alterations
Effects on Long-Term Potentiation (LTP) in Medial Prefrontal Cortex (mPFC)
Studies utilizing ex vivo electrophysiology in the medial prefrontal cortex (mPFC) have demonstrated that 25I-NBOMe acutely prevents or irreversibly blocks long-term synaptic potentiation (LTP) researchgate.netnih.govdntb.gov.uanih.govmdpi.com. This observed impairment of LTP in the mPFC could not be reversed by the co-administration of MDL100907, a selective 5-HT2A antagonist researchgate.netnih.govnih.gov. This finding suggests a complex mechanism of action that extends beyond simple 5-HT2A receptor antagonism in the context of LTP modulation.
Long-Term Depression (LTD) Modulation
Research into the acute effects of this compound on synaptic plasticity in the mPFC also investigated its impact on long-term depression (LTD). Findings indicate that this compound did not affect LTD in this brain region mdpi.com.
Behavioral Phenotypes in Rodent Models
This compound is a potent and highly efficacious agonist of serotonin (B10506) 5-HT2A and 5-HT2C receptors, with its high potency and affinity for the 5-HT2A receptor attributed to its N-benzyl ring and a hydrogen bond involving Tyr-370 frontiersin.org. The activation of cortical 5-HT2A receptors is known to induce specific behavioral responses in rodents, which serve as preclinical markers for hallucinogen effects frontiersin.org.
5-HT2A Receptor-Mediated Behavioral Responses
This compound induces a robust and potent head-twitch response (HTR) in rodents, a behavioral effect that is several-fold more potent than that induced by its 2C counterpart, 2C-I frontiersin.orgdrugsandalcohol.ieljmu.ac.uk. The HTR is widely utilized as a behavioral marker for hallucinogen effects in humans and is mediated by cortical 5-HT2A receptors frontiersin.org. Crucially, the HTR induced by this compound can be prevented by the administration of the selective 5-HT2A antagonist M100907 (Volinanserin) drugsandalcohol.iefrontiersin.org.
Table 1: 5-HT2A Receptor-Mediated Behavioral Responses and Antagonism
| Behavioral Response | Compound Inducing Response | Antagonist |
| Head-Twitch Response (HTR) | This compound | MDL100907 (Volinanserin) |
| Wet Dog Shakes (WDS) | This compound | M100907 (Volinanserin) |
| Back Muscle Contractions (BMC) | This compound | M100907 (Volinanserin) |
In addition to HTR, this compound has been shown to induce wet dog shakes (WDS) and back muscle contractions (BMC) in rats nih.govresearchgate.netmdpi.comnih.gov. These behaviors are also recognized as 5-HT2A-mediated responses in vivo researchgate.netmdpi.com. Similar to HTR, the induction of WDS and BMC by this compound can be prevented by the administration of the selective 5-HT2A antagonist M100907 (Volinanserin) frontiersin.orgnih.gov. Interestingly, studies have indicated a significant correlation between binding affinities at the 5-HT2A receptor and the potency to induce BMC, but not WDS nih.gov.
Head-Twitch Response (HTR) Induction and Antagonism by Selective 5-HT2A Antagonists
Sensorimotor Gating Deficits (Prepulse Inhibition)
This compound significantly impairs the acoustic startle response, specifically manifesting as deficits in prepulse inhibition (PPI) frontiersin.orgresearchgate.netnih.govnih.govunica.itfrontiersin.orgnih.gov. This disruption of PPI has been observed across various rodent models and at different time points following administration. In mice, PPI was disrupted at all tested doses at both 15 and 120 minutes post-injection nih.gov. Studies in Sprague-Dawley rats, both male and female, demonstrated that this compound (0.5 and 1 mg/kg) impaired the acoustic startle response frontiersin.org. More detailed investigations revealed that in male rats, this compound (0.1–1 mg/kg, i.p.) inhibited PPI at prepulse intensities of 68 dB and 75 dB unica.it. In female rats, the impairment extended to 68 dB, 75 dB, and 85 dB prepulse intensities at the same dose range unica.it. Furthermore, this compound also impaired the startle amplitude in both sexes at a dose of 1 mg/kg unica.it. Halogenated NBOMe derivatives, including this compound and 25B-NBOMe, have been found to be more potent than their 2C counterparts and LSD in altering sensory gating in the PPI test frontiersin.orgnih.gov. PPI is considered a crucial preclinical behavioral marker indicative of vulnerability to neuropsychiatric disorders frontiersin.orgunica.it.
Table 2: Prepulse Inhibition (PPI) Impairment by this compound
| Model | Prepulse Intensities Affected | Sex |
| Mice | All doses at 15 and 120 min | Male |
| Rats | 68 dB, 75 dB | Male |
| Rats | 68 dB, 75 dB, 85 dB | Female |
Locomotor Activity and Motor Coordination Assessments
Studies on the effects of this compound on locomotor activity in preclinical models have yielded varied, often dose-dependent, results. In mice, doses of this compound up to 1 mg/kg (intraperitoneal, i.p.) have been reported not to affect spontaneous locomotion. wikidata.orgnih.gov Furthermore, at the tested doses, this compound did not impair stimulated motor activity or motor coordination. wikidata.orgnih.gov
However, other research indicates that this compound can induce alterations in spontaneous locomotion, with lower to intermediate doses (0.001–1 mg/kg) leading to an increase in this behavior, while higher doses (10 mg/kg) resulted in a reduction. nih.govuni.lu A time- and dose-dependent depression of locomotor activity was observed in male Swiss-Webster mice following this compound administration (2.5, 5, 10, and 25 mg/kg), with effects manifesting within 10 minutes and lasting between 30 to 90 minutes. nih.goveasychem.org This behavioral response, including motor inhibition at doses exceeding 1 mg/kg, is also reported for other phenylalkylamine hallucinogens and is primarily attributed to the stimulation of 5-HT2C receptors. wikidata.org
The observed effects on locomotor activity are summarized in the table below:
| Behavioral Parameter | Dose Range (i.p.) | Animal Model | Observed Effect | Reference |
| Spontaneous Locomotion | Up to 1 mg/kg | Mice | No significant effect | wikidata.orgnih.gov |
| Spontaneous Locomotion | 0.001–1 mg/kg | Mice | Increased activity | nih.govuni.lu |
| Spontaneous Locomotion | 10 mg/kg | Mice | Reduced activity | nih.govuni.lu |
| Locomotor Activity | 2.5–25 mg/kg | Male Swiss-Webster Mice | Time- and dose-dependent depression (onset within 10 min, duration 30-90 min) | nih.goveasychem.org |
| Stimulated Motor Activity & Motor Coordination | Tested doses | Mice | No impairment | wikidata.orgnih.gov |
Reaction Time Impairment in Behavioral Paradigms
This compound has been shown to impair reaction time in behavioral paradigms in mice. All tested doses of this compound induced a significant increase in reaction time within 30 minutes post-administration. wikidata.orguni.lunih.gov This effect was observed to be dose-dependent and transient, typically persisting for the first hour after injection. wikidata.org The impairment in reaction time is hypothesized to be related to the dispersive and hallucinogenic effects of this compound rather than a direct motor impairment. wikidata.org Notably, halogenated NBOMe derivatives, including this compound and 25B-NBOMe, appear to be more effective in altering reaction time compared to their 2C compound analogues and lysergic acid diethylamide (LSD). nih.govuni.lu
Neurotoxicological Investigations in Animal and In Vitro Systems
Neurotoxicological studies have investigated the passage of this compound across the blood-brain barrier, its distribution and accumulation within brain tissues, and its potential to induce cellular damage.
Blood-Brain Barrier (BBB) Permeation and Brain Distribution in Rodents
Research indicates that this compound readily permeates the blood-brain barrier (BBB). iiab.mewikipedia.orglantanarecovery.comwikipedia.orgwikidoc.org The compound has been detected in rat blood plasma and various brain regions as early as 15 minutes after single administrations of 1 mg/kg and 10 mg/kg doses. iiab.mewikipedia.orgwikipedia.org Following single doses, the highest intensity of the this compound precursor ion was observed in the nucleus accumbens. iiab.mewikipedia.org A dose-dependent presence of this compound was noted in both blood plasma and specific brain regions, including the frontal cortex, hippocampus, striatum, and nucleus accumbens. wikipedia.org Furthermore, carbon-11 (B1219553) labelled this compound ([11C]Cimbi-5) has been utilized as a radiotracer for positron emission tomography (PET), with its distribution in the brain showing localization in the cortex and to a lesser extent in the cerebellum shortly after intravenous injection. iiab.menih.gov
Accumulation in Brain Tissues Following Repeated Exposure in Animal Models
Repeated administration of this compound leads to its accumulation within brain tissues. iiab.mewikipedia.orglantanarecovery.comwikipedia.orgwikidoc.orgnih.govwikipedia.orgnih.gov Specifically, accumulation has been observed in the frontal cortex and hippocampus after multiple doses. iiab.mewikipedia.orgwikipedia.orgnih.govwikipedia.org In studies involving chronic treatment (e.g., 7 days with 0.3 mg/kg), the intensity of the this compound precursor ion was found to be increased in all studied brain regions compared to groups that received a single injection, confirming the compound's accumulation. iiab.menih.gov
Assessment of DNA Damage in Brain Regions
Both single and multiple administrations of this compound have been shown to induce DNA damage in the frontal cortex and hippocampus of rats. iiab.mewikipedia.orglantanarecovery.comwikipedia.orgwikidoc.orgwikipedia.org This DNA damage is potentially mediated by oxidative stress. wikipedia.orgwikipedia.org The presence of DNA damage was detectable 72 hours after chronic treatment. iiab.mewikipedia.orglantanarecovery.comwikipedia.orgwikidoc.org In the hippocampus, the extent of DNA damage observed after multiple injections was more pronounced than that following a single dose of this compound. wikipedia.org
Apoptosis Induction in Neural Tissues
Despite the observed DNA damage, studies investigating the neurotoxicological profile of this compound have generally not identified an apoptotic signal in neural tissues. For instance, no apoptotic signal was detected 72 hours after chronic treatment with this compound, in contrast to positive control groups where apoptosis was induced (e.g., brain slices damaged with DNAse). iiab.mewikipedia.orglantanarecovery.comwikipedia.orgwikidoc.orgwikipedia.org However, repeated administration (7-day treatment with 0.3 mg/kg) of this compound did lead to a decrease in the number of glial cells, specifically astrocytes and microglia, in the frontal cortex and medial prefrontal cortex. iiab.mewikipedia.orglantanarecovery.comwikipedia.orgwikidoc.orgwikipedia.org This reduction in glial cell numbers was not observed for neural cells or in the hippocampus. iiab.mewikipedia.orglantanarecovery.comwikipedia.orgwikidoc.orgwikipedia.org The oxidative DNA damage induced by this compound is hypothesized to contribute to the death of these glial cells. iiab.mewikipedia.orglantanarecovery.comwikipedia.orgwikidoc.org
Glial Cell Morphology and Count Alterations (e.g., Astrocytes, Microglia)
Preclinical studies have indicated that this compound can induce alterations in glial cell populations within specific brain regions. Repeated administration of this compound (0.3 mg/kg for 7 days) in rats led to a notable decrease in the number of astrocytes, identified as S100β-positive cells, in both the frontal cortex (FC) and medial prefrontal cortex (mPFC). wikipedia.orgnih.govnih.gov Concurrently, a reduction in the number of microglia cells, characterized by IBA-1 positive staining, was observed in the frontal cortex. wikipedia.orgnih.govnih.gov This suggests a selective impact on glial cell populations in these cortical areas. However, the same chronic treatment regimen did not result in significant changes in the number of glial cells within the hippocampus. wikipedia.org The observed oxidative DNA damage associated with this compound exposure may contribute to the death of glial cells. wikipedia.orgnih.govnih.govwikipedia.org
Table 1: Glial Cell Alterations Induced by this compound in Preclinical Models
| Glial Cell Type | Brain Region Affected | Observed Alteration | Reference |
| Astrocytes | Frontal Cortex (FC) | Decreased count | wikipedia.orgnih.govnih.gov |
| Astrocytes | Medial Prefrontal Cortex (mPFC) | Decreased count | wikipedia.orgnih.govnih.gov |
| Microglia | Frontal Cortex (FC) | Decreased count | wikipedia.orgnih.govnih.gov |
Neuronal Cell Line Cytotoxicity Studies (e.g., SH-SY5Y, PC12, SN471)
In vitro investigations have demonstrated the cytotoxic potential of this compound and its congeners on various neuronal cell lines. Studies revealed that this compound exhibited concentration-dependent cytotoxicity in differentiated SH-SY5Y cells and primary rat cortical cultures. wikipedia.orgwikidata.orgwikidata.org Specifically, this compound was found to be approximately three times more cytotoxic than 2C-I, with EC50 values around 35 µM for this compound in these neuronal cell models. wikipedia.orgwikidata.orgwikidata.org This increased cytotoxicity of this compound is thought to correlate with its higher lipophilicity. wikipedia.orgwikidata.orgwikidata.org Further research indicated EC50 values for this compound in SH-SY5Y cells as 37.4 µM (Neutral Red Uptake assay) and 30.6 µM (MTT Reduction assay). nih.gov
Beyond this compound, its close congener, 25C-NBOMe, has also shown significant cytotoxicity across multiple neuronal cell lines, including SH-SY5Y, PC12, and SN4741. wikipedia.orgguidetopharmacology.orgwikidata.orgwikipedia.orgprobes-drugs.orgiiab.mewikipedia.org The calculated IC50 values for 25C-NBOMe were 89 µM for SH-SY5Y, 78 µM for PC12, and 62 µM for SN4741. wikidata.orgiiab.me Notably, 25C-NBOMe demonstrated a significantly higher potency in reducing cell viability compared to methamphetamine, being more than 50 times more potent in SH-SY5Y cells. guidetopharmacology.orgwikidata.orgprobes-drugs.orgiiab.me The neurotoxic actions of 25C-NBOMe are reported to involve the activation of the MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway. guidetopharmacology.orgwikidata.orgwikipedia.orgwikipedia.org The presence of the N-2-methoxybenzyl group, characteristic of NBOMe compounds, has been identified as a factor that significantly increases the cytotoxicity of 2C phenethylamine (B48288) derivatives. wikidata.orgnih.gov Both this compound and 2C-I were observed to induce severe mitochondrial dysfunction, evidenced by decreased intracellular ATP levels and mitochondrial membrane depolarization. wikipedia.orgwikidata.orgwikidata.org Additionally, this compound specifically led to increased intracellular Ca2+ levels, and apoptosis was identified as a mechanism of cell death for both compounds. wikipedia.orgwikidata.org Another congener, 25B-NBOMe, also demonstrated cytotoxic effects and attenuated neuronal activity in primary cortical cultures. wikipedia.org
Table 2: Cytotoxicity of this compound and Related Compounds in Neuronal Cell Lines
| Compound | Cell Line(s) / Culture Type | Cytotoxicity Metric (EC50/IC50) | Comparison to Methamphetamine | Key Mechanisms | Reference |
| This compound | Differentiated SH-SY5Y cells, Primary rat cortical cultures | ~35 µM (EC50) | N/A | Mitochondrial dysfunction (↓ATP, membrane depolarization), ↑intracellular Ca2+, Apoptosis | wikipedia.orgwikidata.orgwikidata.org |
| This compound | SH-SY5Y cells | 37.4 µM (Neutral Red Uptake EC50), 30.6 µM (MTT Reduction EC50) | N/A | N/A | nih.gov |
| 25C-NBOMe | SH-SY5Y, PC12, SN4741 | 89 µM (SH-SY5Y IC50), 78 µM (PC12 IC50), 62 µM (SN4741 IC50) | >50 times more potent (SH-SY5Y) | MAPK/ERK cascade activation, Akt/PKB pathway inhibition | guidetopharmacology.orgwikidata.orgprobes-drugs.orgiiab.mewikipedia.org |
| 25B-NBOMe | Primary cortical cultures | N/A | N/A | Attenuated neuronal activity | wikipedia.org |
Metabolic Pathways and Biotransformation Studies
Identification of Primary Metabolites in Preclinical Models
O-demethylation is a dominant phase I biotransformation pathway for 25I-NBOMe, often followed by O,O-bis-demethylation. frontiersin.orgljmu.ac.ukoup.comdoi.org This process involves the removal of methyl groups from the methoxy (B1213986) moieties of the compound. ljmu.ac.uk Specifically, 2'- and 5'-desmethyl-25I-NBOMe have been identified as significant O-demethylation products. researchgate.net In some human urine samples, a single demethylated metabolite was found at levels approximately 80-fold higher than the parent drug, with another demethylated product detected at similar levels to the unchanged compound. europeanreview.org These demethylated metabolites are primarily excreted as glucuronide conjugates. europeanreview.org
The cytochrome P450 (CYP) enzymes CYP2C9 and CYP2C19 have been identified as involved in the O-demethylation of this compound. ljmu.ac.ukdoi.org
Hydroxylation is another significant phase I metabolic pathway for this compound. frontiersin.orgljmu.ac.ukoup.comdoi.org This process involves the addition of a hydroxyl group to the molecule. doi.org The 5-hydroxy metabolite, specifically 5-OH-25I-NBOMe, has been identified as a major mono-hydroxy metabolite in human urine specimens. diva-portal.org While some studies initially suggested 4-hydroxy-25I-NBOMe as a major metabolite in human liver microsomes, subsequent analysis of authentic human urine samples indicated 5-OH-25I-NBOMe as the predominant hydroxylated form. diva-portal.org Hydroxylation preferably occurred on the NBOMe moiety. researchgate.net
CYP1A2 and CYP3A4 are involved in the hydroxylation of this compound. ljmu.ac.ukdoi.org
The formation of de-iodinated analogues, such as 25H-NBOMe, has been observed in biological samples of individuals who have used this compound. frontiersin.orgeuropeanreview.orgdrugsandalcohol.ieeuropa.eu However, it is important to note that the presence of 25H-NBOMe in these samples could also be due to it being a contaminant in the consumed drug product, rather than solely a metabolic product. frontiersin.orgeuropeanreview.orgdrugsandalcohol.ieeuropa.eu Further studies are needed to clarify whether it was formed during metabolism or was present as a contaminant in the consumed product. ljmu.ac.uk
Hydroxylated Metabolites (e.g., 5-OH-25I-NBOMe)
In Vivo Excretion Profiles and Metabolic Patterns
This compound undergoes extensive first-pass metabolism in the liver, leading to significant intrinsic clearance. wikipedia.orgdrugsandalcohol.ieeuropa.eu The parent compound is often present in low concentrations or absent in urine samples, making the detection of its metabolites crucial for identifying this compound consumption. frontiersin.orgresearchgate.net
Studies in rats have shown that this compound was extensively metabolized and could be detected only by LC-MS screening approaches. ljmu.ac.uk The excretion pattern of this compound metabolites can vary between species; for instance, in humans, a significant portion of the dose is excreted in urine, while in rats and dogs, a larger percentage is excreted in feces, largely due to biliary excretion. researchgate.net
The major phase I biotransformations consistently include O-demethylation, di-demethylation, and hydroxylation. frontiersin.orgresearchgate.net These phase I metabolites are then subject to phase II reactions, predominantly glucuronidation, and also sulfation. frontiersin.orgljmu.ac.ukresearchgate.netdoi.org
The following table summarizes key metabolic pathways and corresponding enzymes for this compound:
| Metabolic Pathway | Involved CYP Enzymes |
| O-Demethylation | CYP2C9, CYP2C19 ljmu.ac.ukdoi.org |
| Hydroxylation | CYP1A2, CYP3A4 ljmu.ac.ukdoi.org |
| N-Demethoxybenzylation | CYP3A4 doi.org |
Impact of Metabolic Processes on Receptor Activity
The metabolic processes of this compound can lead to the formation of metabolites with varying pharmacological activities. For instance, O-demethylated N-(2-hydroxybenzyl) analogues have been shown to be potent 5-HT receptor agonists, although further research is required to confirm the extent to which these substances may form during metabolism. drugsandalcohol.ieeuropa.eu The de-iodinated analogue, 25H-NBOMe, is known to be a highly potent full agonist for the human 5-HT2A receptor. wikipedia.org
Analytical Chemistry Methodologies for Research and Forensic Applications
Mass Spectrometry Detection Approaches
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful tool for the analysis of 25I-NBOMe and its related compounds, offering high resolution and accurate mass measurements. Pasin et al. developed and validated a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method for the detection and identification of 37 new designer drugs, including this compound, in whole blood samples. europeanreview.org This approach allows for comprehensive screening and structural elucidation of novel psychoactive substances. Ultra-performance liquid chromatography-high-resolution time-of-flight mass spectrometry (UPLC-HRTOF-MS) has been successfully applied for the identification of excreted metabolites of this compound in urine specimens. europeanreview.orgnih.gov Beyond biological samples, LC-QTOF/MS serves as a valuable supplementary analysis for seized drug samples, enabling the determination of degradation products, metabolites, and unknown compounds, particularly from blotter papers. researchgate.net The fragmentation patterns of NBOMe derivatives, including this compound, can be interpreted from product ion spectral data obtained via QTOF/MS, with characteristic fragment ions at m/z 91.05423 and 121.06479 being indicative of this class of compounds. labrulez.com High-resolution LC-MS/MS QTOF workflows are also applied in forensic toxicology for screening seized drug samples, employing component detection algorithms and peak identification through MS/MS. labrulez.com
Direct Analysis in Real Time AccuTOF™ Mass Spectrometry (DART-MS)
Direct Analysis in Real Time AccuTOF™ Mass Spectrometry (DART-MS) offers a rapid and efficient screening method for this compound, particularly in seized materials like blotter paper and powder, requiring minimal to no sample preparation. aafs.orgnih.govoup.comresearchgate.net This ambient ionization technique operates in positive-ion mode. aafs.org In DART-MS analysis, protonated molecular ions ([M+H]+) are typically generated at lower orifice voltages (e.g., 20 V), while higher voltages (e.g., 60 V or 90 V) can produce more abundant product ions, aiding in structural confirmation. nih.govresearchgate.net The method facilitates the swift identification of the primary NBOMe derivative present on blotter papers. nih.gov The utility of DART-MS in forensic science is further enhanced by the availability of spectral libraries, such as the NIST DART-MS Forensics Database, which contains IS-CID mass spectra at multiple voltages for over 1,100 seized drugs, including various NBOMe compounds. nist.gov
Paper Spray Ionization-Mass Spectrometry (PSI-MS)
Paper Spray Ionization-Mass Spectrometry (PSI-MS) is another rapid and straightforward ambient ionization technique applied to the analysis of designer drugs, including this compound, directly from the surface of blotters. rsc.org A key advantage of PSI-MS is its simplicity, as it does not necessitate nebulizing gas, heating, or complex sample preparation protocols. rsc.org This method allows for the identification and structural elucidation of designer drugs through tandem mass spectrometry experiments, even from small samples like triangular blotters. rsc.orgresearchgate.net PSI(+)-MS and PSI(+)-MS/MS data are instrumental in confirming the assignments of designer drugs and proposing their fragmentation mechanisms. rsc.org
Sample Preparation and Extraction Protocols
Effective sample preparation and extraction are critical steps to isolate this compound from complex biological or seized matrices, ensuring optimal analytical performance and sensitivity.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely employed technique for the extraction of NBOMe compounds, including this compound, from various biological specimens. europeanreview.org Poklis et al. utilized SPE in an HPLC/MS/MS method for the identification and quantification of this compound in serum. europeanreview.orgnih.gov A rapid SPE method has also been developed for the detection and quantification of multiple NBOMe compounds, including this compound, in urine samples. europeanreview.org
A typical SPE protocol involves conditioning the SPE columns, such as Clean Screen ZSDUA020, with solvents like methanol, deionized water, and a phosphate (B84403) buffer (e.g., pH 6). nih.govnih.gov After sample loading, the columns are washed with deionized water, acetic acid, and methanol, followed by drying under vacuum. nih.govnih.gov The analytes, including this compound, are then eluted using a solvent mixture, commonly dichloromethane/isopropanol/ammonia. nih.govnih.gov SPE is also a standard preliminary step for GC-MS analysis of this compound in blood and urine, often followed by derivatization. figshare.com While reported extraction efficiencies for this compound using certain DAU SPE cartridges can be around 54%, cation exchange SPE cartridges have demonstrated higher efficiencies, ranging from 92% to 115% for NBOMe compounds. mdpi.com
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is another frequently used method for extracting NBOMe compounds from biological matrices. europeanreview.org A simple LLE technique, often employing 25H-NBOMe as an internal standard, has been developed for the analysis of 25B-NBOMe in serum and urine. europeanreview.org For the analysis of this compound in serum, LLE involves the addition of an internal standard, followed by a basic solution (e.g., 2 N sodium hydroxide) and an organic solvent mixture, such as hexane/ethyl acetate (B1210297) (1:1). nih.gov After mixing and centrifugation, the upper organic layer containing the extracted analyte is transferred and evaporated to dryness under a gentle stream of nitrogen. nih.gov The selectivity of LLE can vary depending on the analyte's chemical properties; for instance, zwitterionic compounds like benzoylecgonine (B1201016) and morphine have been noted to be poorly extracted by LLE. ojp.gov
Quantification and Detection Limits in Biological and Research Samples
The quantification of this compound in biological and research samples is primarily achieved using highly sensitive mass spectrometry techniques, with established detection limits that enable its identification at trace levels.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common and validated methods for the precise quantification of this compound in various biological matrices, including blood, serum, urine, and hair. europeanreview.orgnih.govnih.govnih.govresearchgate.netnih.govresearchgate.netchl.co.nz Gas chromatography-mass spectrometry (GC-MS) methods have also been developed and validated for the quantitative identification of this compound in blood and urine samples. figshare.com Additionally, electrochemical methods, such as differential pulse voltammetry (DPV), offer an alternative approach for quantification, with an average lower limit of quantitation (LOQ) of 0.01 mg/mL for this compound. acs.orgresearchgate.net Calibration curves for these methods typically exhibit good linearity over relevant concentration ranges, for example, 30-2000 pg/mL for this compound in serum by LC-MS/MS. researchgate.net The method of standard additions can be employed to quantify this compound in diluted fluids and tissues, effectively accounting for potential matrix effects. nih.gov For hair analysis, UPLC-MS/MS utilizes specific transitions (e.z., m/z 428.1 > 121.2) for quantification. nih.gov
The detection limits for this compound vary depending on the analytical technique and matrix:
Table 1: Reported Detection and Quantification Limits for this compound
| Analytical Method | Matrix | Limit Type | Value | Unit | Source |
| LC-MS/MS | Serum | LOD | 10 | pg/mL | nih.govresearchgate.net |
| LC-MS/MS | DBS | LOD | 0.05 | ng/mL | researchgate.net |
| LC-MS/MS | DBS | LOQ | 0.1 | ng/mL | researchgate.net |
| DART-MS | Blotter Paper | LOD | 10 | µg/mL | nih.govresearchgate.net |
| DPV | Real Samples | LOQ | 0.01 | mg/mL | acs.orgresearchgate.net |
Research findings have reported various concentrations of this compound in biological samples from forensic and clinical cases:
Table 2: Reported this compound Concentrations in Biological Samples
| Biological Matrix | Concentration Range / Specific Value | Unit | Source |
| Peripheral Blood | 405 | pg/mL | nih.gov |
| Heart Blood | 410, 19.8 | pg/mL, ng/mL | nih.govresearchgate.net |
| Urine | 2.86, 2-36 | ng/mL | nih.govresearchgate.net |
| Vitreous Humor | 99 | pg/mL | nih.gov |
| Bile | 10.9 | ng/g | nih.gov |
| Brain | 2.54 | ng/g | nih.gov |
| Liver | 7.2 | ng/g | nih.gov |
| Serum | 250-2700, 0.76, 7.5 | pg/mL, ng/mL | nih.govnih.govresearchgate.net |
| Hair | 1.0 (4-6 cm segment), 4.9 (6-8 cm segment) | pg/mg | nih.gov |
These data highlight the ability of current analytical methodologies to detect and quantify this compound across a range of concentrations in diverse biological and research matrices.
Method Validation for Sensitivity, Accuracy, and Precision
Method validation for this compound and its analogues typically adheres to established guidelines, such as those provided by the Scientific Working Group for Forensic Toxicology (SWGTOX) nih.govuni.lunih.govnucleos.comeasychem.orguni.lunih.govuni.lu. Validation parameters include linearity, sensitivity (limits of detection and quantification), accuracy, precision, matrix effects, and recovery.
Sensitivity: LC-MS/MS methods generally offer high sensitivity for NBOMe compounds. Limits of Quantification (LOQ) for this compound and other NBOMe analogues in whole blood, plasma, and urine have been reported to range from 0.01 to 0.02 ng/mL (10–20 pg/mL) uni.lunih.gov. For this compound in serum, a linear range of 30 to 2000 pg/mL was established, with a lower limit of detection (LOD) of 10 pg/mL wikipedia.org. In dried blood spots (DBS), LODs were reported at 0.05 ng/mL and LOQs at 0.1 ng/mL for seven NBOMes, including this compound easychem.org. Urine analysis showed LODs ranging from 5 to 25 pg/mL with an LOQ of 50 pg/mL, while hair analysis yielded LODs of 3 to 5 pg/mg and LOQs of 6.25 to 12.5 pg/mg uni.lunih.govuni.lu. GC-MS methods, while also validated, typically exhibit LODs in the microgram per milliliter range for various seized drugs, with reported values between 2.5 µg/mL and 25 µg/mL for rapid GC-MS methods, comparable to conventional GC-MS wikidata.org.
Accuracy and Precision: The accuracy and precision of validated LC-MS/MS methods for NBOMe derivatives consistently fall within acceptable forensic toxicology criteria. For nine NBOMe derivatives in human plasma, intra-day and inter-day precision (expressed as % CV) ranged from 0.85% to 6.92%, and accuracy ranged from 90.19% to 108.69% wikipedia.org. For urine and hair matrices, intra- and inter-day precision were reported to be less than 20%, with accuracy within ±20% uni.lunih.govuni.lu. In DBS analysis, interday imprecision was not higher than 11.4%, and bias (accuracy) was not higher than 10.3% easychem.org. Recovery rates for this compound and its analogues in various matrices are generally high, ranging from 86.36% to 118.52% in plasma wikipedia.org, 84% ± 8% in fluids and tissues, and 80% to 107% in hair and 90% to 103% in urine uni.lunih.govuni.lu. Matrix effects are thoroughly evaluated during validation to ensure the reliability of quantitative results uni.lunih.govuni.lunih.govuni.luwikipedia.org.
Table 1: Summary of Method Validation Parameters for this compound and Analogues
| Parameter | Analytical Method | Matrix | Range/Value | Citation |
| LOQ | LC-MS/MS | Blood, Plasma, Urine | 0.01 – 0.02 ng/mL (10–20 pg/mL) | uni.lunih.gov |
| LOQ | LC-MS/MS | Serum | 30 pg/mL | wikipedia.org |
| LOQ | LC-MS/MS | DBS | 0.1 ng/mL | easychem.org |
| LOQ | LC-MS/MS | Urine | 50 pg/mL | uni.lunih.govuni.lu |
| LOQ | LC-MS/MS | Hair | 6.25 – 12.5 pg/mg | uni.lunih.govuni.lu |
| LOD | LC-MS/MS | Serum | 10 pg/mL | wikipedia.org |
| LOD | LC-MS/MS | DBS | 0.05 ng/mL | easychem.org |
| LOD | LC-MS/MS | Urine | 5 – 25 pg/mL | uni.lunih.govuni.lu |
| LOD | LC-MS/MS | Hair | 3 – 5 pg/mg | uni.lunih.govuni.lu |
| LOD | GC-MS | Seized Drugs | 2.5 – 25 µg/mL | wikidata.org |
| Linearity | LC-MS/MS | Plasma | 1 – 100 ng/mL (R² > 0.99) | wikipedia.org |
| Linearity | LC-MS/MS | Blood, Plasma, Urine | 0.01 – 20 ng/mL | uni.lunih.gov |
| Linearity | LC-MS/MS | Serum | 30 – 2000 pg/mL | wikipedia.org |
| Linearity | LC-MS/MS | Urine | 0.1 – 100 ng/mL (R² > 0.99) | uni.lunih.govuni.lu |
| Linearity | LC-MS/MS | Hair | 0.025 – 2.5 ng/mg (R² > 0.99) | uni.lunih.govuni.lu |
| Accuracy (Intra-day) | LC-MS/MS | Plasma | 90.19% – 108.69% | wikipedia.org |
| Accuracy (Inter-day) | LC-MS/MS | Plasma | 98.35% – 106.60% | wikipedia.org |
| Accuracy | LC-MS/MS | Urine, Hair | Within ±20% | uni.lunih.govuni.lu |
| Accuracy | LC-MS/MS | DBS | Bias not > 10.3% | easychem.org |
| Precision (Intra-day) | LC-MS/MS | Plasma | 0.85% – 6.25% CV | wikipedia.org |
| Precision (Inter-day) | LC-MS/MS | Plasma | 1.65% – 6.92% CV | wikipedia.org |
| Precision | LC-MS/MS | Urine, Hair | < 20% CV | uni.lunih.govuni.lu |
| Precision | LC-MS/MS | DBS | Imprecision not > 11.4% | easychem.org |
| Recovery | LC-MS/MS | Plasma | 86.36% – 118.52% | wikipedia.org |
| Recovery | LC-MS/MS | Fluids/Tissues | 84% ± 8% | |
| Recovery | LC-MS/MS | Urine | 90% – 103% | uni.lunih.govuni.lu |
| Recovery | LC-MS/MS | Hair | 80% – 107% | uni.lunih.govuni.lu |
Internal Standard Utilization in Quantitative Analysis
The use of internal standards (ISTDs) is a critical component in the quantitative analysis of this compound and its analogues, particularly in mass spectrometry-based methods. ISTDs help to compensate for variations in sample preparation, matrix effects, and instrumental response, thereby improving the accuracy and reproducibility of the results uni.lunih.gov. Deuterated analogues of the target compounds are often preferred due to their similar chemical properties and chromatographic behavior, ensuring consistent extraction and ionization characteristics uni.lunih.gov.
Commonly employed internal standards for this compound and its related compounds include:
This compound-d3: A deuterated analogue of this compound, used to account for extraction and chromatographic variations.
25H-NBOMe: Employed as an internal standard for the quantification of 2CC-NBOMe and this compound in human serum wikipedia.org.
25B-NBOMe-D3 (4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-D3): Utilized for the analysis of 25B-, 25C-, and this compound in urine and hair samples uni.lunih.govuni.lu.
Diphenhydramine: Referenced as an internal standard in a method for the simultaneous determination of nine NBOMe derivatives in human plasma wikipedia.org.
Mephedrone-D3: Used as an internal standard for this compound in whole blood analysis nucleos.com.
25C-NBOMe D3: Employed for the calibration of NBOMe, NBOH, and NBF derivatives, alongside LSD D3 for other hallucinogens.
Table 2: Internal Standards Utilized in this compound and Analogue Analysis
| Internal Standard | Target Analytes | Matrix | Analytical Method | Citation |
| This compound-d3 | NBOMe derivatives (incl. This compound) | Blotter paper | HPLC-MS/MS | |
| 25H-NBOMe | 2CC-NBOMe, this compound | Human Serum, Fluids, Tissues | HPLC/MS/MS | wikipedia.org |
| 25B-NBOMe-D3 | 25B-NBOMe, 25C-NBOMe, this compound | Urine, Hair | LC-MS/MS | uni.lunih.govuni.lu |
| Diphenhydramine | Nine NBOMe derivatives | Human Plasma | LC-MS/MS | wikipedia.org |
| Mephedrone-D3 | This compound | Whole Blood | LC-MS/MS | nucleos.com |
| 25C-NBOMe D3 | NBOMe, NBOH, NBF derivatives | Oral Fluids | LC-MS/MS |
Stability Assessment of this compound and Analogues in Analytical Matrices
The stability of this compound and its analogues in various analytical matrices is a critical factor for reliable forensic and research analysis. Studies have investigated their stability under different storage conditions, revealing varying degrees of degradation depending on the matrix, temperature, and duration.
Stability in Urine: NBOMe derivatives, including this compound, have been found to be generally stable in urine at room temperature for up to 3 days and when frozen for at least one month. However, 2CT-NBOMe is noted as an exception, showing instability at room temperature. The parent NBOMe compound can serve as a reliable urine biomarker, particularly following recent drug use.
Stability in Blood and Plasma: The stability of NBOMe compounds in blood and plasma matrices is more complex and requires careful consideration. Blood collection tubes containing serum/plasma separator gels are not recommended for NBOMe analysis, as these gels can sequester the compounds, leading to significantly reduced concentrations and potentially false-negative results. For instance, one study observed dramatically different 25B-NBOMe concentrations in contemporaneously collected specimens using different tubes: 1.2 ng/mL in a Red Top tube versus 0.32 ng/mL in a Gold Top tube.
Comprehensive stability studies in whole blood have shown that this compound and several other analogues (25B-, 25C-, 25E-, 25G-, 25D-NBOMe) exhibit poor stability at room temperature and 4°C over extended periods.
At low concentrations (0.3 ng/mL) at room temperature, 25B-, 25C-, 25I-, and 25E-NBOMe decreased by over 20% after 15 days and became undetectable after 30 days.
All NBOMes tested were below the limit of quantification (0.1 ng/mL) when stored at room temperature for 60 days.
At 4°C, low concentrations (0.3 ng/mL) of 25B-, 25C-, 25I-, 25G-, 25D-, and 25E-NBOMe decreased by more than 20% (up to 54%) after 180 days.
High concentrations (8 ng/mL) of 25B-, 25C-, and this compound were also unstable at 4°C after 180 days.
Conversely, all analytes demonstrated stability for 180 days when stored at -20°C.
Extracts of quality control samples were stable for 32 hours when reinjected after storage on the autosampler at 15°C, and all analytes were stable after three freeze-thaw cycles at -20°C.
These findings underscore the importance of proper sample handling and storage. It is generally recommended to refrigerate whole blood samples for NBOMe analysis for up to 90 days, and to freeze samples for longer-term storage to mitigate degradation. Rapid degradation of this compound metabolites in serum has also been noted in some cases nucleos.com.
Stability in Dried Blood Spots (DBS): Dried blood spots (DBS) have been evaluated for their utility in NBOMe analysis, showing promising stability characteristics. A study on seven NBOMes (including this compound) in DBS indicated that most analytes remained stable at -20°C and 4°C for 180 days easychem.org. However, at room temperature, 25B-NBOMe and this compound showed some degradation, with approximately 22% and 21% reduction, respectively, from their initial concentrations after 180 days easychem.org. Despite this, DBS generally offers good stability for most compounds at room temperature, and no degradation was observed for DBS samples kept at 4°C and -20°C easychem.org.
Metabolic Stability: Beyond environmental stability, the metabolic stability of NBOMes is also relevant. N-benzylated phenethylamines, including this compound, possess a much higher intrinsic clearance compared to their parent phenethylamines. This suggests a low hepatic stability, implying that these compounds undergo extensive first-pass metabolism, which can impact their bioavailability and the concentrations observed in biological samples.
Table 3: Stability of this compound and Analogues in Analytical Matrices
| Matrix | Compound (Concentration) | Storage Condition | Duration | Observed Stability/Degradation | Citation |
| Urine | NBOMe derivatives | Room Temperature | 3 days | Stable (except 2CT-NBOMe) | |
| Urine | NBOMe derivatives | Frozen | ≥ 1 month | Stable | |
| Whole Blood | This compound, 25B-, 25C-, 25E-NBOMe (0.3 ng/mL) | Room Temperature | 15 days | >20% decrease | |
| Whole Blood | All NBOMes (low conc.) | Room Temperature | 60 days | Below LOQ | |
| Whole Blood | This compound, 25B-, 25C-, 25E-, 25G-, 25D-NBOMe (0.3 ng/mL) | 4°C | 180 days | >20% decrease (up to 54%) | |
| Whole Blood | This compound, 25B-, 25C-NBOMe (8 ng/mL) | 4°C | 180 days | Unstable | |
| Whole Blood | All NBOMes | -20°C | 180 days | Stable | |
| Serum | This compound metabolites | - | - | Rapid degradation observed | nucleos.com |
| DBS | This compound, 25B-NBOMe | Room Temperature | 180 days | 21-22% degradation | easychem.org |
| DBS | All NBOMes | 4°C, -20°C | 180 days | Stable | easychem.org |
| Extracts | QC samples | Autosampler (15°C) | 32 hours | Stable | |
| Extracts | All analytes | -20°C | 3 freeze-thaw cycles | Stable |
Structure Activity Relationship Sar Investigations
Influence of N-(2-methoxybenzyl) Moiety on Receptor Binding and Potency
The defining structural characteristic of 25I-NBOMe is the addition of a 2-methoxybenzyl (ortho-methoxybenzyl) group to the nitrogen atom of the phenethylamine (B48288) backbone of its parent compound, 2C-I. This N-(2-methoxybenzyl) substitution is crucial for its enhanced pharmacological activity. Studies have consistently demonstrated that this modification significantly increases both the binding affinity and potency of this compound at the serotonin (B10506) 5-HT2A receptor compared to 2C-I. wikipedia.orgdrugsandalcohol.ienih.govljmu.ac.ukeuropeanreview.orgnih.gov
Specifically, the addition of the N-(2-methoxybenzyl) group has been shown to lead to a 17-fold increase in binding affinity at the human 5-HT2A receptor when compared to 2C-I. ljmu.ac.uk In terms of functional activity, potency in phosphatidylinositide turnover assays increased approximately 5.7-fold. ljmu.ac.uk this compound acts as a highly potent full agonist for the human 5-HT2A receptor. wikipedia.orgdrugsandalcohol.ieljmu.ac.uk Its affinities (Ki) for the serotonin 5-HT2A receptor have been reported to range from 0.044 to 0.6 nM, while its potencies (EC50) at this receptor vary from 0.76 to 240 nM across different studies. wikipedia.orgljmu.ac.uknih.govd-nb.info
Beyond the 5-HT2A receptor, this compound also interacts with other serotonin receptor subtypes. Its affinities (Ki) for the 5-HT2B receptor range from 1.91 to 130 nM, and for the 5-HT2C receptor, they range from 1.03 to 4.6 nM. wikipedia.orgnih.govd-nb.info Potencies (EC50) are reported as 111 to 130 nM for 5-HT2B and 2.38 to 88.9 nM for 5-HT2C. wikipedia.org The N-2-methoxybenzyl group also contributes to a significant increase in selectivity for 5-HT2A over 5-HT1A receptors. nih.govnih.govresearchgate.netresearchgate.net this compound exhibits micromolar affinity for other receptors, including adrenergic (α1 and α2) and dopaminergic (D1, D2, and D3) receptors, as well as monoamine transporters (NET, DAT, and SERT). researchgate.net In vitro studies have also indicated activation of the µ opioid receptor. researchgate.net
The following table summarizes reported receptor binding affinities and potencies for this compound:
| Receptor Subtype | Ki (nM) Range wikipedia.orgnih.govd-nb.info | EC50 (nM) Range wikipedia.org |
| 5-HT2A | 0.044 - 0.6 | 0.76 - 240 |
| 5-HT2B | 1.91 - 130 | 111 - 130 |
| 5-HT2C | 1.03 - 4.6 | 2.38 - 88.9 |
| 5-HT1A | 1800 | Not specified |
Positional and Substituent Effects on Pharmacological Profiles
The precise positioning and nature of substituents on the N-benzyl ring of NBOMe compounds significantly influence their pharmacological profiles, particularly their potency. For NBOMes derived from 2C-I, the potency in the head-twitch response (HTR) assay, a behavioral proxy for hallucinogenic effects, is critically dependent on the identity and position of the substituent on the N-benzyl ring. nih.gov
Research has shown that the ortho-methoxy group, as found in this compound, is optimal for high potency. Rearranging this ortho-methoxy group to the meta-position, as in 25I-NB3OMe, results in a substantial 55-fold reduction in potency (ED50 = 9.36 μmol/kg SC). nih.gov Furthermore, the para-methoxy analogue, 25I-NB4OMe, demonstrates no evidence of activity at doses up to 30 mg/kg. nih.gov
The type of substituent also plays a vital role. Replacing the ortho-methoxy moiety with a halogen, such as bromine, to form 25I-NBBr, leads to a 26-fold reduction in potency (ED50 = 4.50 μmol/kg SC). nih.gov If the bromine atom is rearranged to either the meta- or para-position (25I-NB3Br or 25I-NB4Br), activity is not tolerated, and no HTR is observed at doses up to 30 mg/kg. nih.gov Even the N-(2,3-methylenedioxybenzyl) analogue, 25I-NBMD, is significantly less potent than this compound, showing similar potency to the non-benzylated parent compound 2C-I. nih.gov These findings collectively indicate that for N-benzylphenethylamines, the highest potency in the HTR assay is associated with an ortho-substituent on the benzyl (B1604629) ring, particularly if the substituent contains an oxygen atom. nih.gov
The following table illustrates the impact of N-benzyl substituent position on in vivo potency:
| Compound (N-benzyl substituent) | ED50 (μmol/kg SC) in HTR Assay nih.gov | Relative Potency (vs. This compound) |
| This compound (2-methoxybenzyl) | 0.17 | 1x |
| 25I-NB3OMe (3-methoxybenzyl) | 9.36 | 0.018x (55-fold reduction) |
| 25I-NB4OMe (4-methoxybenzyl) | >30 mg/kg (inactive) | Negligible |
| 25I-NBBr (2-bromobenzyl) | 4.50 | 0.038x (26-fold reduction) |
| 25I-NBMD (2,3-methylenedioxybenzyl) | 2.36 | 0.072x |
Comparative SAR Analysis with Analogues (e.g., 25B-NBOMe, 25C-NBOMe, DOI)
Comparative SAR analysis highlights the significant impact of the N-(2-methoxybenzyl) moiety across different phenethylamine derivatives. When comparing this compound to its non-benzylated parent compound, 2C-I, the N-(2-methoxybenzyl) group confers a substantial increase in both affinity and potency. wikipedia.orgnih.govljmu.ac.ukeuropeanreview.orgnih.gov For instance, this compound is approximately 14-fold more potent than 2C-I in vivo, based on head-twitch response studies. wikipedia.orgeuropeanreview.org In vitro, this compound exhibits 16-fold higher affinity than 2C-I at the 5-HT2A receptor. wikipedia.org
Other NBOMe analogues, such as 25B-NBOMe (4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) and 25C-NBOMe (4-chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine), also demonstrate high potency and affinity for the 5-HT2A receptor due to the N-(2-methoxybenzyl) substitution. nih.goveuropeanreview.orgnih.govresearchgate.netkcl.ac.uk For example, 25B-NBOMe induces the HTR in mice with a potency comparable to this compound. nih.gov Similarly, 25C-NBOMe shows 26-fold higher potency than its parent 2C-C in inducing wet dog shakes in rats. nih.gov
However, the impact of N-benzylation is not uniform across all psychedelic phenethylamine classes. While the potency of 2C-derived compounds (like this compound, 25B-NBOMe, 25C-NBOMe) is dramatically increased by N-(2-methoxybenzyl) substitution, this is generally not the case for the DOx series of psychedelics, such as DOI (2,5-dimethoxy-4-iodoamphetamine). wikipedia.orgwikipedia.orgwikipedia.org For instance, DOI-NBOMe (N-(2-methoxybenzyl)-4-iodo-2,5-dimethoxyamphetamine), the N-(2-methoxybenzyl) derivative of DOI, has about half the affinity and potency of DOI at the 5-HT2A receptor in vitro. wikipedia.org Compared to this compound, DOI-NBOMe shows approximately 14.4-fold lower potency as a 5-HT2A receptor agonist and slightly more than half the activational efficacy. wikipedia.org This suggests that the N-benzyl moiety can negatively impact the activity of DOx compounds. wikipedia.orgwikipedia.org
Furthermore, this compound exhibits increased affinities for both the 5-HT2A receptor and, to a lesser extent, the 5-HT2C receptor compared to 2C-I. wikipedia.org In contrast, DOI-NBOMe demonstrates increased selectivity for the 5-HT2A receptor over the 5-HT2C receptor when compared to DOI. wikipedia.org
Correlation between In Vitro Binding Affinities and In Vivo Behavioral Effects
A strong correlation exists between the in vitro binding affinities of this compound for serotonin receptors, particularly the 5-HT2A subtype, and its observed in vivo behavioral effects. The head-twitch response (HTR) in rodents is a well-established and widely utilized behavioral proxy for the hallucinogenic effects mediated by 5-HT2A receptor activation in humans. drugsandalcohol.ienih.govljmu.ac.ukeuropeanreview.orgd-nb.infomdpi.com
This compound consistently and potently induces the HTR in mice. This effect is specifically blocked by selective 5-HT2A antagonists, confirming that its psychedelic-like effects are primarily mediated through the 5-HT2A receptor. wikipedia.orgdrugsandalcohol.ienih.govljmu.ac.ukeuropeanreview.orgd-nb.info In comparison to 2C-I, this compound is approximately 14-fold more potent in inducing HTR in mice (ED50 of 0.17 μmol/kg for this compound versus 2.42 μmol/kg for 2C-I), which aligns with their relative binding affinities and agonist potencies at the 5-HT2A receptor. wikipedia.orgnih.goveuropeanreview.org This demonstrates a direct correlation between the enhanced in vitro receptor interaction and the amplified in vivo behavioral response.
High affinity binding and activation of the 5-HT2A receptor subtype are well-established to play a crucial role in mediating various in vitro and in vivo effects that correlate with psychoactive and hallucinogenic effects in humans, including changes in perception, mood, and cognition. ljmu.ac.uk
Beyond the HTR, this compound has been shown to influence neurotransmitter systems in the brain. It increases the extracellular levels of dopamine (B1211576) (DA), serotonin (5-HT), and glutamate (B1630785) (GLU) in the rat frontal cortex. d-nb.info The hallucinogenic activity of this compound appears to be related to the increase in extracellular glutamate levels, which is mediated via cortical 5-HT2A receptors. d-nb.info While 5-HT2A receptor activation is central, the influence of this compound on 5-HT2C and 5-HT1A receptors may also modulate its effects on neurotransmitters and the HTR. d-nb.info Furthermore, administration of this compound has been shown to induce conditioned place preference (CPP) in C57BL/6J mice, suggesting a rewarding effect, and it significantly increases dopamine levels in the striatum and cortex of rodents. mdpi.com
The following table summarizes the comparative in vivo potencies in the Head-Twitch Response (HTR) assay:
| Compound | ED50 (μmol/kg SC) in HTR Assay nih.gov |
| This compound | 0.17 |
| 2C-I | 2.42 |
Advanced Research Applications and Methodological Development
Radioligand Binding Assays for Receptor Mapping
25I-NBOMe has been extensively utilized in radioligand binding assays for precise receptor mapping within the central nervous system. Its carbon-11 (B1219553) labelled version, [11C]Cimbi-5, has been synthesized and validated as a radiotracer for positron emission tomography (PET) imaging, enabling researchers to visualize and quantify the distribution of 5-HT2A receptors in the brain. This application is crucial for understanding the density and localization of these receptors, which are primary targets for numerous psychoactive compounds.
Studies have demonstrated that this compound exhibits a high binding affinity for serotonin (B10506) 5-HT2A receptors, typically in the low nanomolar to subnanomolar range, and acts as a full agonist at these sites. This strong interaction makes it an effective probe for receptor characterization. While primarily known for its 5-HT2A receptor activity, this compound also displays affinity for other receptors, including 5-HT2C and 5-HT1A, though with less pronounced selectivity compared to 5-HT2A. Furthermore, it has shown affinity for alpha-1A and alpha-2A adrenergic receptors, H1 histamine (B1213489) receptors, and even mu-opioid and kappa-opioid receptors, albeit at higher concentrations or with lower binding constants. The use of this compound as a radioligand has been proposed as a more economical alternative to other commonly used compounds like [125I]DOI in certain in vitro studies. Radioligand competition binding and saturation binding assays employing this compound are instrumental in quantifying the affinity and strength of interaction of novel compounds with specific receptors.
| Receptor Type | Affinity (Ki/EC50) | Agonist/Antagonist | Reference |
|---|---|---|---|
| 5-HT2A Receptor | 81 pM (EC50) | Full Agonist | |
| 5-HT2A Receptor | Low nanomolar | Full Agonist | |
| µ-Opioid Receptor | <300 nM (Ki) | Agonist (at high concentrations) | |
| κ-Opioid Receptor | <300 nM (Ki) | Agonist (at high concentrations) | |
| Histamine H1 Receptor | As low as 80 nM (Ki) | Agonist | |
| α1A-Adrenergic Receptor | ~300 nM (Ki) | Agonist | |
| α2A-Adrenergic Receptor | ~300 nM (Ki) | Agonist |
In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique employed to monitor real-time changes in extracellular neurotransmitter levels in specific brain regions. This compound has been utilized in such studies to investigate its impact on dopaminergic and serotonergic transmission. Research in C57BL/6J mice demonstrated that this compound, at a dose of 1 mg/kg (intraperitoneal, i.p.), significantly increased dopamine (B1211576) (DA) levels in the nucleus accumbens (NAc) shell by 60% over baseline, with this effect persisting for up to 80 minutes. A lower dose of 0.3 mg/kg (i.p.) in male rats also affected DA transmission in the NAc shell, showing a maximal peak of 36% over basal value 20 minutes post-injection, and in the NAc core, with an extent of 27% at the 40-minute sample. However, this lower dose did not significantly affect DA transmission in the medial prefrontal cortex (mPFC).
Studies have also explored the effects of this compound on serotonin (5-HT) and glutamate (B1630785) (GLU) levels. In male rats, this compound at 0.3 and 1.0 mg/kg (i.p.) did not significantly affect serotonergic transmission in the NAc shell, NAc core, or mPFC. However, other research indicates that this compound can increase extracellular glutamate levels in the rat frontal cortex, a mechanism often associated with 5-HT2A receptor activation and thought to stimulate glutamate-dependent pyramidal neuron activity in the prefrontal cortex. Chronic administration of this compound has been shown to lead to a reduced response of DA, 5-HT, and glutamate neurons to a challenge dose of the drug in the frontal cortex, suggesting the development of tolerance.
| Neurotransmitter | Brain Region | This compound Dose (Route) | Observed Effect | Reference |
|---|---|---|---|---|
| Dopamine (DA) | Nucleus Accumbens (NAc) shell | 1 mg/kg (i.p.) in mice | Increased by 60% over baseline (peak at 40 min, lasted up to 80 min) | |
| Dopamine (DA) | NAc shell | 0.3 mg/kg (i.p.) in rats | Increased by 36% over basal value (peak at 20 min) | |
| Dopamine (DA) | NAc core | 0.3 mg/kg (i.p.) in rats | Increased by 27% (at 40 min sample) | |
| Serotonin (5-HT) | NAc shell, NAc core, mPFC | 0.3 and 1.0 mg/kg (i.p.) in rats | No significant effect observed | |
| Glutamate (GLU) | Frontal cortex | 1, 3, and 10 mg/kg (s.c.) in rats | Increased extracellular levels |
Ex Vivo Electrophysiology for Synaptic Function Assessment
Ex vivo electrophysiology provides a direct means to investigate the acute effects of compounds on synaptic transmission and plasticity in isolated brain slices. This compound has been applied in this methodology to assess its influence on neuronal function, particularly in the medial prefrontal cortex (mPFC), a brain region critical for higher cognitive processes.
Studies using ex vivo electrophysiology in mPFC slices from C57BL/6J mice revealed that acute exposure to this compound (1 µM) prevented long-term synaptic potentiation (LTP). This impairment of LTP, a cellular mechanism underlying learning and memory, could not be reversed by co-administration of MDL100907, a selective 5-HT2A antagonist. This finding suggests a complex mechanism of action beyond simple 5-HT2A receptor antagonism in this context. Furthermore, research on organotypic hippocampal cultures exposed to NBOMe compounds has identified gene expression patterns related to the activation of synaptic transmission and neuronal excitability, both during and after drug exposure.
Immunofluorescence Studies in Neurogenesis Research
Immunofluorescence studies are critical for visualizing and quantifying cellular processes such as neurogenesis, the formation of new neurons. This compound has been investigated for its effects on neurogenesis, particularly in the hippocampus, a brain region vital for memory and emotion.
Immunofluorescence studies of cell proliferation in mice indicated that this compound administration led to a decrease in the formation of new neurons. This observation is corroborated by findings that this compound decreased the density of post-mitotic cells in the rat hippocampus, suggesting an impairment of neurogenesis in this brain region. Beyond neurogenesis, this compound exposure has also been reported to reduce the number of microglia and astrocytes in the rat cortex, indicating broader cellular effects within neural tissue.
Molecular Docking and In Silico Modeling for Receptor Interactions
Molecular docking and in silico modeling are computational techniques that allow researchers to predict and visualize how a chemical compound interacts with its target proteins at a molecular level. These methods have been instrumental in elucidating the binding mechanisms of this compound with various receptors.
Virtual docking of this compound into a human 5-HT2A receptor homology model has provided insights into its high affinity and potency. These models suggest that the N-benzyl moiety of this compound interacts with the Phe339(6.51) residue of the 5-HT2A receptor, while the phenethylamine (B48288) portion likely interacts with Phe340(6.52). This N-benzyl substitution is known to significantly increase the binding affinity and potency at the 5-HT2A receptor compared to its parent compound, 2C-I.
Beyond its primary target, molecular docking studies have also explored this compound's off-target activities. For instance, investigations into its interaction with the mu-opioid receptor (MOR) revealed the plausibility of multiple interactions similar to those observed for conventional opioids, although this activity was typically noted at high concentrations. Furthermore, biophysical and molecular modeling studies have shown that this compound can interact with human serum albumin (HSA), binding to both Sudlow's sites I and II. This interaction, primarily driven by hydrogen bonding and van der Waals forces, can potentially influence the compound's distribution within the body by affecting the availability of HSA to carry other essential compounds.
常见问题
Q. What are the primary methodological challenges in detecting and quantifying 25I-NBOMe in biological specimens?
Current detection methods (e.g., LC-MS/MS, GC-MS) face limitations due to the compound’s low dosage (microgram range) and rapid metabolism. Analytical protocols must account for matrix effects (e.g., serum vs. whole blood), with serum concentrations ranging from 250–2,700 pg/mL in clinical cases . Standard addition methods and high-resolution mass spectrometry (HRMS) are critical for minimizing background noise and improving sensitivity .
Q. Which metabolic pathways dominate this compound biotransformation, and how can metabolites be identified?
Human hepatocyte studies and in vivo mouse models reveal that this compound undergoes O-demethylation, O-di-demethylation, and hydroxylation, primarily targeting methoxy groups and the NBOMe ring. Phase I metabolites are often conjugated with glucuronic acid or sulfate. HRMS and synthesized reference standards are essential for confirming metabolites like 2'-desmethyl-25I-NBOMe .
Q. What receptor-binding profiles define this compound’s pharmacological activity?
As a potent partial agonist at 5-HT2A receptors (sub-nanomolar affinity), this compound’s hallucinogenic effects are mediated via serotoninergic pathways. Radioligand binding assays and functional activity studies (e.g., calcium flux assays) are key to quantifying its selectivity over 5-HT2C and 5-HT1A receptors .
Advanced Research Questions
Q. How does this compound’s dose-response relationship affect cortical neurotransmitter dynamics in preclinical models?
Rat studies demonstrate an inverted U-shaped curve for dopamine (DA) and serotonin (5-HT) release, peaking at 3 mg/kg, and a U-shaped curve for glutamate (GLU) release. Microdialysis coupled with HPLC-ECD can track extracellular neurotransmitter changes, linking GLU surges to 5-HT2A-mediated hallucinogenic behavior .
Q. What methodological frameworks resolve contradictions in acute toxicity reports across clinical and anecdotal data?
Case studies (e.g., accidental ingestion with serum levels of 34 ng/mL) highlight symptoms like agitation, mydriasis, and hallucinations. Systematic toxicological analysis (STA) integrating LC-MS/MS, self-report triangulation, and longitudinal clinical monitoring is critical to differentiate this compound-specific effects from polysubstance interactions .
Q. How do structural modifications (e.g., NBOMe substitution) influence this compound’s potency and safety profile compared to 2C-I?
Adding the 2-methoxybenzyl group to 2C-I increases 5-HT2A affinity by >10-fold. Comparative studies using receptor mutagenesis and molecular docking simulations can map binding interactions, while toxicity assays (e.g., zebrafish models) assess cardiovascular risks .
Q. What experimental designs address the lack of chronic toxicity and dependence liability data?
Longitudinal rodent studies with escalating doses (e.g., 0.3–10 mg/kg) should monitor neurobehavioral outcomes (open-field tests, conditioned place preference) and histopathological changes (e.g., cardiac fibrosis). Postmortem neurochemical analysis (e.g., brain tissue LC-MS) can identify persistent receptor adaptations .
Methodological Considerations Table
| Research Focus | Recommended Techniques | Key Challenges |
|---|---|---|
| Metabolic Profiling | Human hepatocyte incubations, HRMS, isotopic labeling | Low metabolite abundance, conjugation interference |
| Neurotransmitter Dynamics | In vivo microdialysis, HPLC-ECD, optogenetics | Signal drift, tissue damage in chronic implants |
| Receptor Binding | Radioligand displacement assays, β-arrestin recruitment assays | Off-target effects (e.g., 5-HT2C cross-reactivity) |
| Toxicity Screening | Zebrafish embryotoxicity, human induced pluripotent stem cell (iPSC) cardiomyocytes | Translating preclinical findings to human outcomes |
Data Contradictions and Resolution Strategies
- Discrepancy in Serum vs. Whole Blood Concentrations : Postmortem cases report 405 pg/mL in whole blood, overlapping with clinical serum ranges (250–2,700 pg/mL). Standardized sampling protocols (e.g., timed draws) and matrix-matched calibrators are needed .
- Inconsistent Metabolic Targets : User reports suggest oral inactivity, yet metabolic studies show extensive hepatic processing. Dual-phase studies (in vitro + in vivo) with controlled administration routes (sublingual vs. oral) can clarify bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
